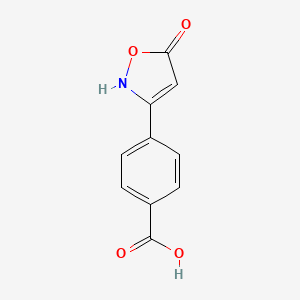
(3-Methoxypyrazin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of “(3-Methoxypyrazin-2-yl)methanol” is C6H8N2O2 . The InChI code is 1S/C6H8N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-3,9H,4H2,1H3 .Physical And Chemical Properties Analysis
“(3-Methoxypyrazin-2-yl)methanol” has a molecular weight of 140.14 . It is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Surface Site Probing
Methanol acts as a "smart" molecule for studying surface sites of metal oxide catalysts, such as ceria nanocrystals, to understand the nature of surface sites and their impact on catalytic behaviors. This investigation is crucial for enhancing catalyst design and optimizing reaction conditions in various chemical processes (Wu et al., 2012).
Catalyst Encapsulation
Methanol is used in the synthesis of catalysts, such as the encapsulation of molybdenum(VI) complexes within zeolite Y, offering significant improvements in catalyst recovery, reusability, and performance in oxidation reactions. This method demonstrates methanol's role in developing more efficient and sustainable catalytic processes (Ghorbanloo & Maleki Alamooti, 2017).
Methanol-to-Olefin Process
Methanol serves as a fundamental reactant in the methanol-to-olefin (MTO) process, highlighting the conversion mechanisms on acidic zeolite catalysts. Understanding these processes is crucial for optimizing the production of olefins, essential building blocks in the petrochemical industry (Wang et al., 2003).
Antimicrobial Activity
Methanol is used as a solvent in the synthesis of compounds with potential antimicrobial activity. Research into new compounds, such as novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, showcases methanol's role in the development of new pharmaceuticals and antimicrobial agents (Mandala et al., 2013).
Methanol as a C1 Source in Organic Synthesis
Methanol's application extends to serving as a C1 source in organic synthesis, demonstrating its versatility in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This application is pivotal for synthesizing value-added chemicals and pharmaceuticals, illustrating methanol's importance beyond its traditional uses (Natte et al., 2017).
Safety and Hazards
properties
IUPAC Name |
(3-methoxypyrazin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-5(4-9)7-2-3-8-6/h2-3,9H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIMCBOBSGYTDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1567065-08-0 |
Source


|
| Record name | (3-methoxypyrazin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2673711.png)
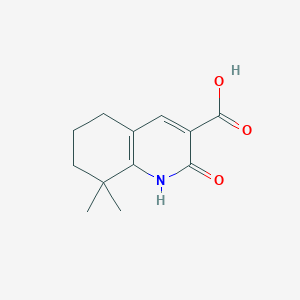

![2-Chloro-N-(1H-indol-7-ylmethyl)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2673717.png)
![6-[2-Oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B2673718.png)


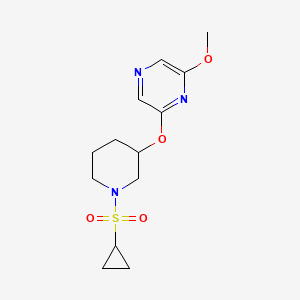
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2673723.png)
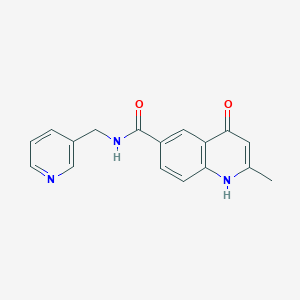
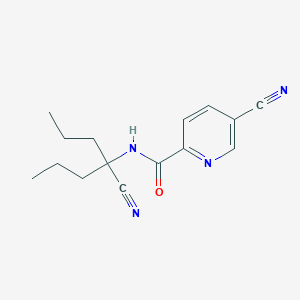
![2-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2673727.png)
![3-[(Z)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]-1-phenylurea](/img/structure/B2673732.png)
